3-(4-Chlorophenyl)-2',4'-dichloropropiophenone

Beschreibung

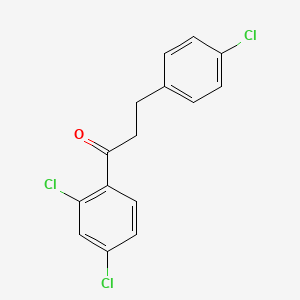

3-(4-Chlorophenyl)-2',4'-dichloropropiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with chlorine atoms at the 4-position of the phenyl ring and the 2' and 4' positions of the adjacent aromatic ring. This structural motif is significant in medicinal chemistry, particularly in the development of histone deacetylase inhibitors (HDACIs) and anticancer agents . Its synthesis typically involves Friedel-Crafts acylation or microwave-assisted Claisen-Schmidt condensation, yielding derivatives with planar or near-planar conformations that enhance intermolecular interactions in biological systems .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIDXPVTRRFKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644495 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-41-5 | |

| Record name | 1-Propanone, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,4-dichloropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Analyse Chemischer Reaktionen

Bromination at the α-Position

The α-carbon adjacent to the ketone undergoes bromination in the presence of aluminum chloride (AlCl₃) as a catalyst. This reaction occurs under mild conditions (room temperature, chloroform solvent) and yields 2-bromo-3',4'-dichloropropiophenone :

| Reaction Conditions | Details |

|---|---|

| Reagents | Bromine (Br₂), AlCl₃ (catalytic) |

| Solvent | Chloroform |

| Temperature | Room temperature |

| Yield | 100% (crude product) |

Mechanism :

-

AlCl₃ activates the ketone via coordination, enhancing the electrophilicity of the α-carbon.

-

Bromine undergoes electrophilic substitution at the α-position, forming a brominated intermediate.

Characterization :

-

¹H NMR (CDCl₃) : Signals at δ 1.91 (d, 3H), 5.23 (q, 1H), and aromatic protons between δ 7.59–8.12 confirm bromination .

Formation of 1,3,4-Thiadiazine Derivatives

The brominated derivative reacts with thiosemicarbazide in ethanol under reflux to form 2-amino-5-(3,4-dichlorophenyl)-6-methyl-1,3,4-thiadiazine hydrochloride :

| Reaction Conditions | Details |

|---|---|

| Reagents | Thiosemicarbazide |

| Solvent | Dry ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 3 hours |

| Yield | 31% |

Mechanism :

-

Thiosemicarbazide acts as a nucleophile, displacing bromide via SN₂.

-

Cyclization occurs to form the 1,3,4-thiadiazine ring.

Characterization :

Catalytic Hydrogenation

While not directly documented for this compound, structurally similar propiophenones (e.g., 3,4'-dichloropropiophenone ) undergo sodium borohydride (NaBH₄) -mediated reduction in ethanol/acetic acid to yield secondary alcohols .

| Reaction Conditions | Details |

|---|---|

| Reagents | NaBH₄ or KBH₄ |

| Solvent | Ethanol/acetic acid |

| Temperature | 0–15°C |

| Typical Yield | 60–85% (for analogous compounds) |

Expected Product :

-

3-(4-Chlorophenyl)-2',4'-dichlorophenylpropan-1-ol

Photocatalytic Degradation

Chlorinated propiophenones are susceptible to UV light-induced degradation. For example, DCMU (a related urea herbicide) degrades via cleavage of C-Cl bonds under UV irradiation, producing dechlorinated byproducts .

Proposed Pathway :

-

UV excitation generates reactive oxygen species (ROS).

-

ROS abstract hydrogen or directly attack chlorine substituents.

Palladium-Catalyzed Cross-Coupling

Though unreported for this specific compound, aryl chlorides participate in Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ catalysts .

Potential Application :

-

Coupling with 4-methylphenylboronic acid to form biaryl derivatives.

Key Research Findings

-

Synthetic Utility : Bromination at the α-position enables further functionalization (e.g., heterocycle synthesis) .

-

Stability : The compound’s chlorinated aryl groups resist hydrolysis under acidic/basic conditions but degrade under UV light .

-

Biological Relevance : Thiadiazine derivatives exhibit inhibitory activity in biochemical assays, suggesting potential pharmacological applications .

For further studies, catalytic asymmetric reductions or cross-couplings to diversify the scaffold remain underexplored.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antidepressant and Neuroprotective Properties

Research indicates that derivatives of 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone can function as inhibitors of glycine transporters, specifically GlyT-1 and GlyT-2. These transporters play a critical role in synaptic transmission and are implicated in various neurological disorders. Compounds that inhibit these transporters may enhance glycinergic neurotransmission, offering therapeutic potential for conditions such as:

- Schizophrenia

- Epilepsy

- Spasticity

- Neurodegenerative diseases (e.g., Alzheimer's disease)

For instance, a study demonstrated that enhancing glycinergic transmission could mitigate symptoms associated with these disorders by modulating receptor activity .

1.2 Synthesis of Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for further functionalization, leading to the development of new drugs with enhanced efficacy. For example, it has been utilized in synthesizing (S)-3-chloro-1-(4-chlorophenyl)-1-propanol, which is significant in producing other therapeutic agents .

Synthetic Methodologies

2.1 Organic Synthesis

The compound is frequently employed in organic synthesis due to its reactive chlorinated phenyl groups, which facilitate electrophilic substitution reactions. The synthesis typically involves:

- Bromination : The compound can undergo bromination to yield various brominated derivatives.

- Alkylation : It can be alkylated to form more complex structures necessary for drug development.

A notable example includes the synthesis of 2-bromo-4'-hydroxypropiophenone through bromination processes that utilize this compound as a starting material .

Case Study: Neuroprotective Agent Development

A recent study investigated the neuroprotective effects of a derivative of this compound on neuronal cell death induced by oxidative stress. The compound showed promise in reducing cell death rates in vitro, suggesting its potential application in treating neurodegenerative conditions.

| Compound Name | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | GlyT-1/GlyT-2 inhibition | Schizophrenia, Epilepsy |

| (S)-3-chloro-1-(4-chlorophenyl)-1-propanol | Precursor for antidepressants | Depression |

Data Table: Synthesis Pathways

The following table summarizes various synthetic pathways utilizing this compound:

| Reaction Type | Reagents Used | Product |

|---|---|---|

| Bromination | Bromine, Chloroform | 2-Bromo-4'-hydroxypropiophenone |

| Alkylation | Alkyl halide, Base | Alkylated derivatives |

| Reduction | LiAlH₄ | Alcohol derivatives |

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-2’,4’-dichloropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and chemical properties of 3-(4-chlorophenyl)-2',4'-dichloropropiophenone are influenced by halogen positioning and additional functional groups. Key analogs include:

Key Observations :

- Chlorine Positioning : The 4-chlorophenyl group enhances planar molecular conformations, improving DNA intercalation and HDAC inhibition . Substitution at the 3-position reduces activity due to steric and electronic effects .

- Backbone Modifications: Chalcone derivatives (e.g., compound 2 in ) exhibit superior cytotoxicity against MCF-7 cells compared to propiophenone analogs, likely due to enhanced π-π stacking with cellular targets .

Key Observations :

- Microwave synthesis offers eco-friendly, rapid routes for chalcones, though yields vary (55–87%) depending on halogen size and steric effects .

- Traditional coupling methods (e.g., DCC) for HDAC inhibitors provide consistent yields but require longer reaction times .

Computational and Spectroscopic Studies

- DFT Analysis : The (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) exhibits a planar conformation with a dipole moment of 4.2 Debye, enhancing its binding to hydrophobic pockets in cancer targets .

- Crystallography : Isostructural analogs (e.g., compounds 4 and 5 in ) show triclinic symmetry (P̄1 space group), with fluorophenyl groups adopting perpendicular orientations to minimize steric clashes .

Biologische Aktivität

3-(4-Chlorophenyl)-2',4'-dichloropropiophenone is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including its potential therapeutic effects, mechanisms of action, and implications for drug development.

- Chemical Name : this compound

- Molecular Formula : C15H12Cl2O

- Molecular Weight : 297.16 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of glioblastoma cells by targeting specific kinases involved in tumor progression. The compound demonstrated low micromolar activity against AKT2/PKBβ, a key player in glioma malignancy, with an IC50 value of approximately 12 μM . This specificity suggests its potential as a therapeutic agent in glioma treatment.

Antifungal Activity

In addition to its anticancer properties, this compound displays notable antifungal activity. It has been evaluated against various pathogenic fungi, showing effective inhibition of growth in strains such as Candida albicans and Aspergillus niger. The antifungal mechanism appears to involve disruption of fungal cell membrane integrity and interference with biosynthetic pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have reported its effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a broad spectrum of activity that could be leveraged in treating bacterial infections .

The mechanisms underlying the biological activities of this compound include:

- Kinase Inhibition : The compound selectively inhibits AKT2/PKBβ signaling pathways, which are crucial for cell survival and proliferation in cancer cells .

- Reactive Oxygen Species (ROS) Induction : It has been shown to induce ROS in treated cells, leading to oxidative stress that can trigger cell death in cancerous cells while sparing normal cells .

- Membrane Disruption : In antifungal activity, the compound disrupts the integrity of fungal membranes, leading to cell lysis and death .

Case Studies

- Glioblastoma Treatment : A study demonstrated that treatment with this compound significantly reduced neurosphere formation in glioblastoma stem cells, indicating its potential as a targeted therapy for brain tumors .

- Antifungal Efficacy : Another investigation highlighted the compound's effectiveness against Mycobacterium tuberculosis, where it showed promising results in inhibiting bacterial growth at low concentrations .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50/Effectiveness | Mechanism of Action |

|---|---|---|---|

| Anticancer | Glioblastoma Cells | ~12 μM | AKT2/PKBβ Inhibition |

| Antifungal | Candida albicans | Effective inhibition | Membrane Disruption |

| Antibacterial | Staphylococcus aureus | Effective inhibition | Unknown; possibly ROS induction |

| Antitubercular | Mycobacterium tuberculosis | Effective inhibition | Unknown |

Q & A

Advanced Research Question

- Stress testing : Expose to 3% H₂O₂ at 40°C for 24 hours.

- Analytical tools : Monitor degradation via LC-MS (ESI⁺ mode) for hydroxylated byproducts.

- Mechanistic insights : Radical scavengers (e.g., BHT) can confirm ROS-mediated degradation pathways.

- Data interpretation : Correlate degradation kinetics with Arrhenius plots to predict shelf life .

How to optimize its use as a synthetic intermediate in heterocyclic chemistry?

Basic Research Question

The ketone group enables cyclization reactions. Example protocol:

- Condensation with hydrazines : React with hydrazine hydrate (1:2 molar ratio) in ethanol under reflux to form pyrazoline derivatives.

- Cyclocondensation : Use thiourea and acetic acid to synthesize thiazole analogs.

- Yield optimization : Adjust reaction time (6–8 hours) and catalyst (p-TsOH) .

What strategies validate its metabolic stability in pharmacological studies?

Advanced Research Question

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor via UPLC-QTOF.

- Metabolite identification : Look for dechlorinated or hydroxylated products (e.g., m/z +16 for hydroxylation).

- Enzyme inhibition : Test CYP450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

How to reconcile conflicting data on its environmental persistence?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.